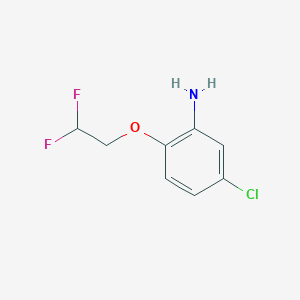

5-Chloro-2-(2,2-difluoroethoxy)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWVURZYSRYGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClF2NO, known for its significant biological activity due to its unique chemical structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the 5-position and a 2,2-difluoroethoxy substituent at the 2-position of the aniline structure. The presence of fluorine atoms enhances its binding affinity towards various biological targets, such as enzymes and receptors, which is critical for its biological activity.

Biological Activity Overview

The biological activity of 5-Chloro-2-(2,2-difluoroethoxy)aniline is primarily linked to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting various biochemical pathways.

- Receptor Modulation : It interacts with certain receptors, influencing physiological responses.

The fluorine atoms in the compound contribute to enhanced interactions with biological targets. This property may lead to potent effects on enzyme kinetics and receptor signaling pathways. Studies indicate that compounds with similar structures can exhibit varied reactivity based on their substituents, which further influences their biological profiles.

Case Studies and Experimental Data

A study examining the interactions of 5-Chloro-2-(2,2-difluoroethoxy)aniline with biological targets provided insights into its mechanism of action:

- In vitro Studies : Experiments demonstrated that this compound effectively inhibits certain enzymes involved in cancer cell proliferation. For instance, it showed significant inhibition rates against Aurora kinases, which are critical in cell cycle regulation .

- In vivo Studies : Animal models indicated that the compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and moderate clearance rates. This suggests potential for therapeutic use in treating specific cancers .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-Chloro-2-(2,2-difluoroethoxy)aniline, a comparison with structurally similar compounds is essential:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(2,2-trifluoroethoxy)aniline | Contains trifluoromethyl instead of difluoromethyl | Varies significantly in enzyme interaction |

| 5-Chloro-4-(2,2-difluoroethoxy)aniline | Different positioning of difluoroethoxy group | Altered receptor affinity |

| 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline | Additional chlorine substituent | Enhanced reactivity and potential toxicity |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethoxy Substituted Anilines

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline

- Molecular Formula: C₈H₇ClF₃NO

- Molecular Weight : 225.6 g/mol

- Key Features :

3-(2,2-Difluoroethoxy)-4-methoxyaniline

- Molecular Formula: C₉H₁₁F₂NO₂ (partial data from ).

- Key Features :

- Contains both methoxy and difluoroethoxy groups.

- The dual substituents may enhance solubility via oxygen atoms while retaining fluorine’s electronic effects.

Alkoxy and Aryloxy Substituted Anilines

5-Chloro-2-(2-methoxyethoxy)aniline

- Molecular Formula: C₉H₁₂ClNO₂ (inferred).

- Key Features :

5-Chloro-2-(2-chlorophenoxy)aniline

- Molecular Formula: C₁₂H₉Cl₂NO

- Molecular Weight : 254.11 g/mol

Heterocyclic and Polyhalogenated Analogs

5-Chloro-2-(pyridin-3-yloxy)aniline

- CAS : 450399-72-1

- Key Features :

5-Chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline

Simpler Substituted Anilines

5-Chloro-2-methylaniline

- Molecular Formula : C₇H₈ClN

- Key Features :

5-Chloro-2,4-dimethoxyaniline

Research Implications

- Electronic Effects : Fluorinated ethoxy groups (difluoro vs. trifluoro) modulate electron density on the aniline ring, impacting reactivity in coupling reactions (e.g., Pd-catalyzed cross-coupling in ).

- Solubility and Bioavailability : Ether and methoxy groups enhance solubility, while fluorinated or aryloxy substituents increase lipophilicity, critical for drug membrane penetration.

- Structural Insights : Comparative studies on fluoroaniline isomers (e.g., Kumar et al. ) suggest that substituent position and halogen type (Cl vs. F) significantly influence spectroscopic and docking behavior.

Preparation Methods

Catalytic Transfer Hydrogenation Followed by Gaseous Hydrogenation

Catalysts: Platinum on carbon (Pt/C) is the preferred catalyst due to its high activity and selectivity. Variants include untreated Pt/C, sulphited Pt/C, or sulphided Pt/C with platinum content ranging from 0.1% to 5% w/w.

Hydrogen Donor: Ammonium formate is used as a catalytic transfer hydrogenation agent, providing hydrogen in situ without the need for external gaseous hydrogen initially.

Solvents: Alcohols (e.g., ethanol) or water are employed, with the nitro compound to solvent ratio ranging from 1:0.1 to 1:0.33 w/w.

Process Conditions: The reaction is carried out in an autoclave at temperatures between 50°C and 150°C under autogenous pressure during the transfer hydrogenation phase, followed by a gaseous hydrogenation step under controlled hydrogen pressure to complete the reduction.

Advantages: This combined method minimizes hydrogenolysis side reactions such as cleavage of C–Cl and Ar–O–Ar bonds, which are common challenges in halogenated aromatic ether reductions, thus improving yield and purity.

Alternative Reduction Methods

Iron Powder Reduction: In related aromatic nitro compound reductions, iron powder in acidic aqueous-ethanol mixtures has been employed to reduce nitro groups to amines effectively, with high yields and operational simplicity.

Catalytic Hydrogenation with Noble Metals: Palladium, ruthenium, rhodium, and iridium catalysts on various supports have also been used for similar reductions, but platinum on carbon remains the most selective for preserving halogen and ether functionalities.

Data Table: Typical Reaction Parameters for Reduction of Halogenated Nitro Aromatic Ethers

| Parameter | Range / Typical Value | Notes |

|---|---|---|

| Catalyst | Platinum on carbon (Pt/C) | 0.01% to 2% w/w relative to substrate |

| Platinum content in catalyst | 0.1% to 5% w/w | Affects activity and selectivity |

| Hydrogen donor | Ammonium formate | 0.01 to 2 mol per mol of nitro compound |

| Solvent | Alcohols (e.g., ethanol) or water | Nitro compound to solvent ratio 1:0.1–0.33 w/w |

| Temperature | 50°C to 150°C | Autoclave conditions |

| Pressure | Autogenous during transfer hydrogenation; elevated H2 pressure during gaseous hydrogenation | Ensures complete reduction |

| Reaction time | Several hours (e.g., 3–18 hours) | Depends on scale and catalyst loading |

| Yield | Typically >85% | High purity due to minimized side reactions |

Research Findings and Notes

The combined catalytic transfer hydrogenation followed by gaseous hydrogenation is superior in selectivity compared to single-step hydrogenation, particularly for halogenated aromatic ethers.

The use of ammonium formate as a hydrogen donor avoids the handling of high-pressure hydrogen gas initially, enhancing safety and operational convenience.

Preservation of the chloro substituent and the difluoroethoxy ether linkage is critical, as hydrogenolysis can lead to dehalogenation or cleavage of the ether bond, reducing yield and complicating purification.

Iron powder reduction in aqueous ethanol with ammonium chloride has been demonstrated as an effective alternative for related aromatic amines, offering a cost-effective and scalable method, though less selective for sensitive substituents.

The choice of catalyst and reaction conditions must balance activity and selectivity to avoid side reactions and ensure high purity of 5-Chloro-2-(2,2-difluoroethoxy)aniline.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2,2-difluoroethoxy)aniline, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis : Typical routes involve nucleophilic substitution on a nitro-substituted precursor. For example, substituting a nitro group (-NO₂) with 2,2-difluoroethoxy via catalytic hydrogenation or palladium-mediated coupling .

- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns. Mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Compare spectral data with analogous compounds like 5-Nitro-2-(trifluoromethoxy)aniline .

- Intermediate Analysis : Monitor reaction progress via TLC or HPLC. For nitro intermediates, UV-vis spectroscopy can track nitro group reduction .

Q. How does the electron-withdrawing effect of the difluoroethoxy group influence the compound’s reactivity?

- Methodological Answer :

- Electronic Effects : The -OCF₂CH₃ group is strongly electron-withdrawing, which deactivates the aromatic ring. Use Hammett substituent constants (σ values) to predict regioselectivity in electrophilic substitution reactions.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy vs. difluoroethoxy) in nitration or halogenation reactions. Computational studies (DFT) can model charge distribution .

Q. What are the solubility and stability profiles of 5-Chloro-2-(2,2-difluoroethoxy)aniline in common solvents?

- Methodological Answer :

- Solubility Testing : Perform gravimetric analysis in polar (DMSO, MeOH) and non-polar solvents (hexane). Use Hansen solubility parameters to correlate results.

- Stability : Conduct accelerated degradation studies under UV light, heat, or acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., hydrolyzed aniline derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of 5-Chloro-2-(2,2-difluoroethoxy)aniline?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables: temperature (40–120°C), catalyst loading (e.g., Pd/C), and solvent polarity (DMF vs. THF).

- Catalyst Screening : Compare Pd/C, Ni, or Cu catalysts for nitro group reduction. For fluorination, test AgF or KF in aprotic solvents .

- Yield Improvement : Additives like crown ethers may enhance phase transfer in biphasic systems .

Q. What advanced oxidation processes (AOPs) are effective for degrading 5-Chloro-2-(2,2-difluoroethoxy)aniline in wastewater?

- Methodological Answer :

- AOP Selection : Test Fenton’s reagent (Fe²⁺/H₂O₂), ozonation, or UV/H₂O₂. Monitor degradation kinetics via LC-MS and TOC analysis.

- Mechanistic Insights : Use radical scavengers (e.g., tert-butanol) to identify dominant reactive species (•OH vs. SO₄•⁻). Compare with chloroaniline degradation pathways .

- Byproduct Toxicity : Assess intermediates (e.g., chlorinated quinones) using Microtox® assays or zebrafish models .

Q. How does the compound partition between soil and water, and what factors influence its environmental fate?

- Methodological Answer :

- Partition Coefficients : Measure log Kₒw (octanol-water) and log Kₒc (organic carbon-water) via shake-flask methods.

- Soil Migration Studies : Use column experiments with varying soil textures (clay vs. sand). Model transport using HYDRUS-1D, incorporating adsorption-desorption kinetics .

- Photodegradation in Ice : Investigate bathochromic shifts in UV-vis spectra under frozen conditions to assess enhanced photooxidation at air-ice interfaces .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding with cytochrome P450 or peroxidases. Validate with MD simulations (GROMACS) to assess stability.

- QSAR Models : Build regression models using descriptors like polar surface area and H-bond acceptors. Train on chloroaniline toxicity datasets .

Data Contradictions and Resolution

Q. Discrepancies in reported degradation half-lives of chloroaniline derivatives: How to reconcile conflicting data?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (pH, light exposure, microbial activity). For example, aerobic vs. anaerobic systems yield different half-lives .

- Meta-Analysis : Use PRISMA guidelines to aggregate literature data. Apply multivariate regression to identify dominant factors (e.g., substituent electronegativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.